Systemic Exposure After Rectal Administration: Prednisolone Caproate vs. Prednisone
In a direct head-to-head human study comparing two rectal glucocorticoid formulations, prednisolone caproate (in a suppository) demonstrated a significantly different urinary excretion profile compared to prednisone (in a cream), impacting systemic exposure. After administration of prednisolone caproate, urinary prednisolone levels peaked at 3 hours and remained detectable above the reporting limit for up to 21 hours [1]. In stark contrast, after administration of prednisone cream, both prednisone and prednisolone urinary levels remained below the reporting limit for the entire monitored period [1].
| Evidence Dimension | Urinary excretion duration and peak time |
|---|---|
| Target Compound Data | Peak at 3h; detectable for 15–21h |
| Comparator Or Baseline | Prednisone (cream): Levels below reporting limit (100 ng/ml for prednisolone, 300 ng/ml for prednisone) for entire monitored period |
| Quantified Difference | Prednisolone caproate produced measurable systemic levels for 15–21 hours; prednisone cream produced no measurable systemic levels. |
| Conditions | Rectal administration in healthy human volunteers; urinary levels measured by LC-MS/MS [1] |
Why This Matters
This evidence demonstrates that prednisolone caproate in a suppository formulation yields a predictable and quantifiable systemic exposure window, whereas a comparator glucocorticoid cream did not, which is critical for selecting the appropriate compound and formulation for local rectal therapy with defined systemic safety margins.
- [1] Iannella L, Botrè F, Colamonici C, de la Torre X, Parr MK. Urinary excretion profile of prednisolone and prednisone after rectal administration: Significance in antidoping analysis. Drug Test Anal. 2022 Aug 12;14(11-12):2007–2016. doi:10.1002/dta.3352. View Source
